3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 4-chlorophenylthio group and a 1,3,4-oxadiazole ring, which are linked through a propanamide chain. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-chlorophenylthio group: This step involves the nucleophilic substitution of a chlorophenylthiol with an appropriate electrophile, such as an alkyl halide.
Coupling of the oxadiazole and chlorophenylthio moieties: This is typically done through an amide bond formation reaction, using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)thio)-N-(5-(2-hydroxyethyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
3-((4-chlorophenyl)thio)-N-(5-(2-ethoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
3-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to the presence of the methoxyethyl group, which can influence its physicochemical properties, such as solubility and lipophilicity
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-20-8-6-13-17-18-14(21-13)16-12(19)7-9-22-11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHJGBMBUOCDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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